

Application Notes and Protocols: Reaction of 2-Hydrazinylphenol with Aromatic Aldehydes

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Compound of Interest

Compound Name: **2-Hydrazinylphenol**

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Introduction

The reaction of **2-hydrazinylphenol** with aromatic aldehydes yields a class of compounds known as hydrazones, which are a subset of Schiff bases. This condensation reaction involves the nucleophilic addition of the hydrazine to the carbonyl group of the aldehyde, followed by dehydration to form the characteristic azomethine (-C=N-) linkage. The resulting products, (E)-2-((2-(aryl)hydrazone)methyl)phenols, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications.

The presence of the phenolic hydroxyl group in close proximity to the hydrazone moiety allows for intramolecular hydrogen bonding, which contributes to the stability and planarity of the molecule. This structural feature is also crucial for the biological activities of these compounds, which include antimicrobial, antioxidant, and anticancer properties. The electronic properties of the aromatic aldehyde can be varied by introducing different substituents, allowing for the fine-tuning of the physicochemical and biological characteristics of the final products.

These compounds are valuable scaffolds in drug discovery and development. Their ability to chelate metal ions also opens up possibilities for their use as sensors and catalysts. This document provides detailed protocols for the synthesis and characterization of these Schiff bases, along with a summary of their biological activities.

Data Presentation

Table 1: Synthesis of (E)-2-((2-(aryl)hydrazone)methyl)phenol Derivatives

Entry	Aromatic Aldehyde	Product	Yield (%)	M.p. (°C)	Reference
1	Benzaldehyde	(E)-2-((2-phenylhydrazone)methyl)phenol	97	97-98	[1]
2	4-Methoxybenzaldehyde	(E)-2-((2-(4-methoxyphenyl)hydrazone)methyl)phenol	96	125-127	[1]
3	4-Fluorobenzaldehyde	(E)-2-((2-(4-fluorophenyl)hydrazone)methyl)phenol	97	117-118	[1]
4	2,4-Dinitrophenylhydrazine & Salicylaldehyde	Salicylaldehyde-2,4-dinitrophenylhydrazone	-	-	[2]
5	2-Hydroxybenzophenone & Phenylhydrazine	2-[(E)-Phenyl(2-phenylhydrazone-1-methylene)methyl]phenol	-	-	[3]

Note: Yields and melting points can vary based on reaction conditions and purity.

Table 2: Spectral Data for Representative (E)-2-((2-(aryl)hydrazone)methyl)phenol Derivatives

Compound	FT-IR (cm^{-1}) $\nu(\text{C}=\text{N})$	^1H NMR (δ , ppm) - $\text{CH}=\text{N}-$	^1H NMR (δ , ppm) -OH	^{13}C NMR (δ , ppm) - $\text{CH}=\text{N}-$	Reference
(E)-2-((2-phenylhydrazone)methyl)phenol	1641	8.29	-	161.53	[1]
(E)-2-((2-(4-methoxyphenyl)hydrazone)methyl)phenol	1598	7.60	5.67	137.22	[1]
(E)-2-((2-(4-fluorophenyl)hydrazone)methyl)phenol	1643	8.32	6.14	162.27	[1]
Salicylaldehyde-2,4-dinitrophenyl hydrazone	-	-	-	-	[2]
2-[(E)-Phenyl(2-phenylhydrazen-1-ylidene)methyl]phenol	1600	-	-	-	[3]

Table 3: Antimicrobial Activity (MIC, $\mu\text{g/mL}$) of Phenolic Schiff Base Derivatives

Compound/Organism	Staphylococcus aureus	Escherichia coli	Candida albicans	Reference
Phenylhydrazine derivative 1	12.5	>100	12.5	[4]
Phenylhydrazine derivative 2	12.5	>100	>100	[4]
Amikacin (standard)	0.08-0.111 mM	0.08-0.111 mM	-	[4]
Nystatin (standard)	-	-	12.5	[4]

Note: Data presented for analogous phenylhydrazine derivatives as specific data for **2-hydrazinylphenol** derivatives is limited.

Table 4: Antioxidant Activity (IC₅₀, µg/mL) of Phenolic Schiff Base Derivatives by DPPH Assay

Compound	IC ₅₀ (µg/mL)	Reference
(E)-5-(((2-hydroxyphenyl)imino)methyl)-2-methoxyphenol	12.157	[1]
(E)-2-methoxy-5-((2-phenylhydrazineylidene)methyl)phenol	14.744	[1]
(E)-2-(((4-bromophenyl)imino)methyl)-4-methoxyphenol	13.860	[1]
BHT (standard)	13.326	[1]
Trolox (standard)	12.157	[1]
α-Tocopherol (standard)	10.043	[1]

Experimental Protocols

General Protocol for the Synthesis of (E)-2-((2-(aryl)hydrazono)methyl)phenols

This protocol is a general procedure for the condensation reaction between **2-hydrazinylphenol** and various aromatic aldehydes.[\[1\]](#)

Materials:

- **2-Hydrazinylphenol** hydrochloride
- Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
- Ethanol or Methanol
- Glacial acetic acid (catalytic amount)
- Sodium acetate (optional, to neutralize HCl salt)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Büchner funnel and filter paper
- Beakers and other standard laboratory glassware

Procedure:

- **Dissolution of Reactants:** In a round-bottom flask, dissolve 1 equivalent of the substituted aromatic aldehyde in a minimal amount of ethanol or methanol. In a separate beaker, dissolve 1 equivalent of **2-hydrazinylphenol** hydrochloride in ethanol. If using the hydrochloride salt, add 1 equivalent of sodium acetate to neutralize the acid.

- Reaction Mixture: Add the **2-hydrazinylphenol** solution dropwise to the aldehyde solution while stirring. Add a few drops of glacial acetic acid to catalyze the reaction.
- Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction time can vary from 2 to 6 hours.^[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
- Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.
- Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to obtain pure crystals.
- Drying: Dry the purified product in a desiccator or a vacuum oven.
- Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.

Protocol for Antimicrobial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.^[6]

Materials:

- Synthesized Schiff base compounds
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Fungal strains (e.g., *Candida albicans*)
- Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

- 96-well microtiter plates
- Standard antibiotic and antifungal drugs (e.g., Kanamycin, Nystatin)[6]
- Incubator

Procedure:

- Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds and standard drugs in a suitable solvent (e.g., DMSO).
- Serial Dilution: Perform a serial two-fold dilution of the stock solutions in the wells of a 96-well microtiter plate containing the appropriate growth medium.
- Inoculation: Inoculate each well with a standardized suspension of the test microorganism (approximately 10^5 CFU/mL).
- Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
- Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol for Antioxidant Activity Assay (DPPH Radical Scavenging)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds.[1]

Materials:

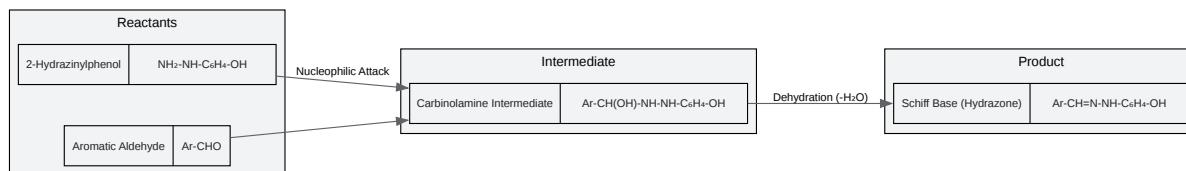
- Synthesized Schiff base compounds
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- Standard antioxidants (e.g., Ascorbic acid, Trolox, BHT)

- UV-Vis spectrophotometer

Procedure:

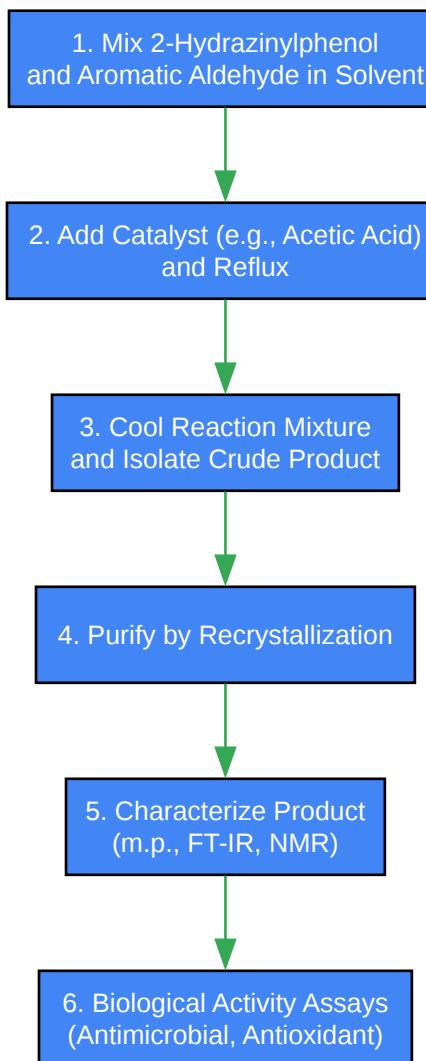
- Preparation of Solutions: Prepare a stock solution of DPPH in methanol. Prepare various concentrations of the synthesized compounds and standard antioxidants in methanol.
- Reaction: Mix a solution of the test compound with the DPPH solution. The final concentration of DPPH is typically around 0.1 mM.
- Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) using a UV-Vis spectrophotometer.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.
- IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Visualizations



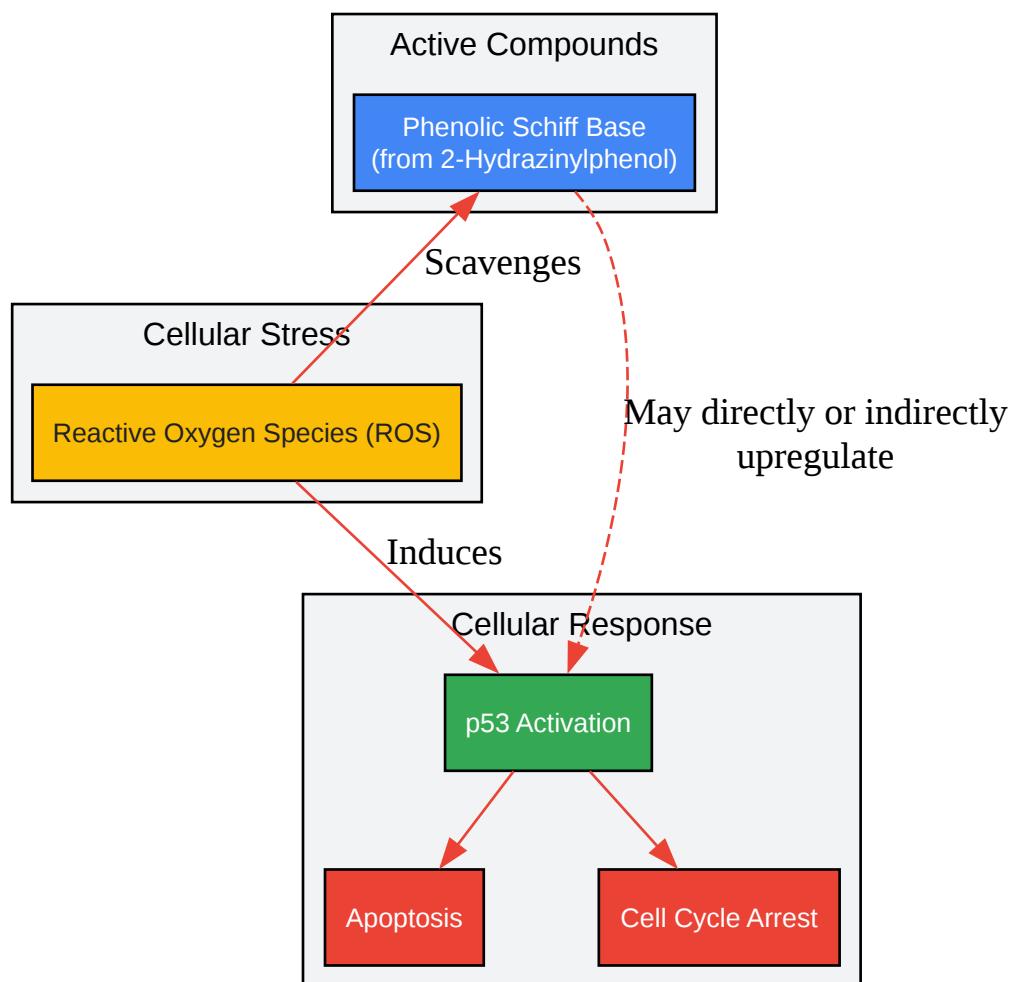
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Caption: General reaction mechanism for the formation of Schiff bases from **2-hydrazinylphenol** and an aromatic aldehyde.



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Caption: A typical experimental workflow for the synthesis and evaluation of **2-hydrazinylphenol**-based Schiff bases.



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Caption: Postulated involvement of phenolic Schiff bases in ROS scavenging and p53-mediated anticancer pathways.[\[7\]](#)

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